5-Bromo-N-(3-methoxypropyl)-2-pyridinamine
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Bromo-N-(3-methoxypropyl)-2-pyridinamine consists of a pyrimidine ring substituted with a bromine atom and a 3-methoxypropyl group. The exact linear structure formula is not provided in the search results .Physical And Chemical Properties Analysis
5-Bromo-N-(3-methoxypropyl)-2-pyridinamine is slightly soluble (4.2 g/L at 25 ºC) and has a density of 1.470±0.06 g/cm3 (20 ºC 760 Torr) .Scientific Research Applications
Application 1: Treatment of Glaucoma
- Summary of the Application : “5-Bromo-N-(3-methoxypropyl)-2-pyridinamine” is being studied for its potential use in the treatment of glaucoma . Glaucoma is a group of eye diseases characterized by damage to the optic nerve, which can lead to vision loss and blindness .
- Methods of Application or Experimental Procedures : Researchers have designed and synthesized new molecular hybrids between antiglaucoma drugs and H2S donors to combine the pharmacological effect of both moieties, providing a heightened therapy . The H2S-releasing properties of the new compounds were evaluated in a phosphate buffer solution by the amperometric approach, and evaluated in human primary corneal epithelial cells (HCEs) by spectrofluorometric measurements .
- Results or Outcomes : Experimental data showed that compounds 1c, 1d, and 3d were the hybrids with the best properties, characterized by a significant and long-lasting production of the gasotransmitter both in the aqueous solution (in the presence of L-cysteine) and in the intracellular environment .
Application 2: Chemical Synthesis
- Summary of the Application : “5-Bromo-N-(3-methoxypropyl)-2-pyridinamine” is a chemical compound that can be used in the synthesis of other complex molecules.
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the target molecule being synthesized.
Application 3: Chemical Synthesis Routes
- Summary of the Application : “5-Bromo-N-(3-methoxypropyl)-2-pyridinamine” is a chemical compound that can be used in the synthesis of other complex molecules.
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the target molecule being synthesized.
Safety And Hazards
The safety data sheet for 5-Bromo-N-(3-methoxypropyl)-2-pyridinamine indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Relevant Papers Unfortunately, the search results do not provide specific papers related to 5-Bromo-N-(3-methoxypropyl)-2-pyridinamine .
properties
IUPAC Name |
5-bromo-N-(3-methoxypropyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-13-6-2-5-11-9-4-3-8(10)7-12-9/h3-4,7H,2,5-6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNYDNCKLGPDQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(3-methoxypropyl)pyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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